An In-depth Technical Guide to the Physicochemical Properties of 4-Thioureidobenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 4-Thioureidobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Thioureidobenzenesulfonamide
4-Thioureidobenzenesulfonamide is a fascinating molecule that stands at the intersection of medicinal chemistry and materials science. As a derivative of the well-established sulfanilamide, it belongs to the sulfonamide class of compounds, which are renowned for their diverse biological activities. The introduction of a thioureido group imparts unique physicochemical characteristics that influence its solubility, acidity, and, most notably, its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of 4-thioureidobenzenesulfonamide, offering insights into its synthesis, characterization, and potential applications, particularly as a carbonic anhydrase inhibitor. Understanding these fundamental properties is paramount for its effective utilization in drug design and development.
Physicochemical Properties: A Quantitative and Qualitative Analysis
The therapeutic efficacy and formulation development of any drug candidate are intrinsically linked to its physicochemical properties. For 4-thioureidobenzenesulfonamide, these properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility Profile
Expected Solubility:
-
Water: Sparingly soluble. The presence of polar functional groups capable of hydrogen bonding is offset by the hydrophobic benzene ring.
-
Ethanol: Moderately soluble. Ethanol's ability to act as both a hydrogen bond donor and acceptor, coupled with its non-polar ethyl group, allows it to interact favorably with different parts of the molecule.
-
Dimethyl Sulfoxide (DMSO): Readily soluble. DMSO is a powerful polar aprotic solvent capable of solvating a wide range of organic compounds.
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Other Organic Solvents: Solubility in other organic solvents will vary depending on their polarity and hydrogen bonding capacity.
| Property | Predicted Value/Information |
| IUPAC Name | 4-thioureidobenzenesulfonamide |
| CAS Number | 1718-39-4 |
| Molecular Formula | C₇H₉N₃O₂S₂ |
| Molecular Weight | 231.3 g/mol |
| Predicted pKa | Sulfonamide (NH): ~9-10, Thiourea (NH): ~12-13 |
| Predicted LogP | ~0.5 - 1.5 |
| Predicted Solubility | Sparingly soluble in water, soluble in DMSO and ethanol.[1][2][3][4][5] |
Experimental Protocol for Solubility Determination:
A standard method for determining the solubility of 4-thioureidobenzenesulfonamide involves the shake-flask method.
-
Preparation of Saturated Solutions: An excess amount of solid 4-thioureidobenzenesulfonamide is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of 4-thioureidobenzenesulfonamide in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity and pKa
The acidity of 4-thioureidobenzenesulfonamide is primarily attributed to the protons of the sulfonamide and thiourea groups. The pKa values are crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.
Experimental Protocol for pKa Determination:
Potentiometric titration is a classic and accurate method for determining pKa values.
-
Solution Preparation: A known concentration of 4-thioureidobenzenesulfonamide is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the half-equivalence point of the titration of the acidic protons. For compounds with multiple ionizable groups, specialized software can be used to analyze the titration data and determine the individual pKa values.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a key determinant of a drug's ability to cross cell membranes.
The LogP of 4-thioureidobenzenesulfonamide can be predicted using computational algorithms that consider the contributions of its different functional groups.[11][12] The presence of both polar (sulfonamide, thiourea) and non-polar (benzene ring) moieties suggests a moderate lipophilicity.
Experimental Protocol for LogP Determination:
The shake-flask method is the traditional approach for experimentally determining the LogP value.
-
Partitioning System: A biphasic system of n-octanol and water is prepared and mutually saturated.
-
Distribution: A known amount of 4-thioureidobenzenesulfonamide is dissolved in one of the phases, and the two phases are mixed thoroughly to allow for partitioning.
-
Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are then separated.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis and Characterization: A Practical Approach
The synthesis of 4-thioureidobenzenesulfonamide is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route starts from the readily available sulfanilamide.
Synthesis Workflow
Caption: Synthetic pathway for 4-thioureidobenzenesulfonamide from acetanilide.
Detailed Experimental Protocol
Step 1: Synthesis of Sulfanilamide from Acetanilide
This is a well-established multi-step procedure.
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Chlorosulfonation of Acetanilide: Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature to yield 4-acetamidobenzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then treated with aqueous ammonia to form 4-acetamidobenzenesulfonamide.
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Hydrolysis: The acetyl group is removed by acid hydrolysis (e.g., with dilute hydrochloric acid) to give sulfanilamide. The product is then purified by recrystallization.
Step 2: Synthesis of 4-Thioureidobenzenesulfonamide from Sulfanilamide
This step involves the conversion of the primary amino group of sulfanilamide into a thiourea. A common method involves the use of an isothiocyanate intermediate.
-
Formation of 4-Isothiocyanatobenzenesulfonamide: Sulfanilamide is reacted with a thiocarbonylating agent, such as thiophosgene or a less hazardous equivalent like phenyl chlorothionoformate, in an inert solvent to form the intermediate 4-isothiocyanatobenzenesulfonamide.[13][14]
-
Reaction with Ammonia: The isothiocyanate intermediate is then reacted with ammonia (e.g., by bubbling ammonia gas through the solution or by using a solution of ammonia in an organic solvent) to yield 4-thioureidobenzenesulfonamide.[15]
-
Purification: The final product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Characterization Methods
The identity and purity of the synthesized 4-thioureidobenzenesulfonamide should be confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the N-H, S=O, C=S, and aromatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Melting Point: The melting point is a useful indicator of purity. A sharp melting point range suggests a high degree of purity.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. Although no specific crystal structure for 4-thioureidobenzenesulfonamide is readily available in public databases, this technique would be invaluable for understanding its solid-state packing and intermolecular interactions.
Biological Activity: A Potent Carbonic Anhydrase Inhibitor
The sulfonamide moiety is a well-known pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes.
Mechanism of Action
The primary mechanism of action of sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide.
The thioureido group in 4-thioureidobenzenesulfonamide can further influence its inhibitory activity and selectivity through additional interactions with amino acid residues in the active site cavity. These interactions can be hydrogen bonds or van der Waals forces, which can enhance the overall binding affinity and potentially confer selectivity for different CA isoforms.[15][16][17][18][19][20][21]
Caption: Inhibition of carbonic anhydrase by 4-thioureidobenzenesulfonamide.
Structure-Activity Relationship (SAR)
Studies on thioureido-substituted sulfonamides have shown that modifications to the thiourea group can significantly impact their inhibitory potency and isoform selectivity.[15] For instance, introducing substituents on the terminal nitrogen of the thiourea can alter the compound's solubility and create new interactions within the enzyme's active site. This tunability makes the thioureido-benzenesulfonamide scaffold a promising platform for the design of novel and selective carbonic anhydrase inhibitors for various therapeutic applications, including the treatment of glaucoma, epilepsy, and certain types of cancer.
Conclusion and Future Perspectives
4-Thioureidobenzenesulfonamide is a molecule with significant potential in medicinal chemistry, primarily due to its role as a carbonic anhydrase inhibitor. This guide has provided a comprehensive overview of its key physicochemical properties, a practical synthetic route, and the mechanism of its biological activity. While there is a solid foundation for understanding this compound, further experimental validation of its solubility, pKa, and LogP is warranted to facilitate its development as a potential therapeutic agent. Furthermore, obtaining a single-crystal X-ray structure would provide invaluable insights into its solid-state properties and guide future drug design efforts. The continued exploration of thioureido-substituted benzenesulfonamides is a promising avenue for the discovery of next-generation carbonic anhydrase inhibitors with improved efficacy and selectivity.
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